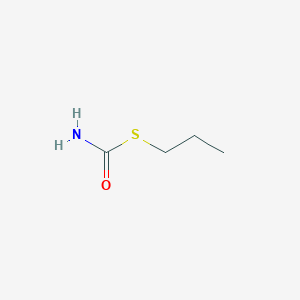

S-Propyl carbamothioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-Propyl carbamothioate: is a chemical compound belonging to the class of carbamothioates, which are sulfur-containing analogs of carbamates. These compounds are known for their diverse applications in agriculture, pharmaceuticals, and chemical industries. This compound is particularly noted for its use as a herbicide, where it plays a crucial role in weed control.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Newman Kwart Rearrangement (NKR): This method involves the thermal migration of O-aryl to S-aryl in arylthiocarbamates.

Copper-Catalyzed Thiocarboxamidation: This method involves the reaction of isocyanides, elemental sulfur, and aryl iodides.

One-Pot Synthesis: A simple and efficient one-pot synthesis method involves the preparation of S-alkyl thiolcarbamates from xanthogenate without a catalyst, using water as a solvent.

Industrial Production Methods: Industrial production methods for S-Propyl carbamothioate typically involve large-scale synthesis using the aforementioned routes, with a focus on optimizing yield, purity, and cost-effectiveness. The Newman Kwart Rearrangement and copper-catalyzed thiocarboxamidation are particularly favored for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-Propyl carbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.

Substitution: Substitution reactions involving nucleophiles can lead to the formation of various derivatives, such as S-aryl carbamimidothioates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as aryl isothiocyanates and diazonium salts are used under mild conditions.

Major Products Formed:

Sulfoxides and Sulfones: Formed through oxidation.

Thiols and Sulfides: Formed through reduction.

S-aryl carbamimidothioates: Formed through substitution reactions.

Scientific Research Applications

Chemistry: S-Propyl carbamothioate is used as a precursor in the synthesis of various sulfur-containing compounds. It is also employed in studies involving the formation and reactivity of C–S bonds .

Biology: In biological research, this compound is used to study the biodegradation of carbamothioates in soil and their impact on microbial populations .

Medicine: While not directly used as a drug, this compound serves as a model compound in the development of pharmaceuticals, particularly those involving sulfur-containing functional groups .

Industry: this compound is widely used as a herbicide in agriculture. It helps control a variety of weeds, ensuring better crop yields .

Mechanism of Action

The exact mechanism of action of S-Propyl carbamothioate as a herbicide involves its absorption by plants and subsequent interference with essential metabolic processes. It is believed to inhibit key enzymes involved in plant growth, leading to the death of the targeted weeds . The ability of soil microorganisms to degrade this compound is plasmid-associated, indicating a genetic basis for its biodegradation .

Comparison with Similar Compounds

- Butylate (S-ethyl bis(2-methylpropyl)carbamothioate)

- EPTC (S-ethyl dipropylcarbamothioate)

- Vernolate (S-propyl dipropylcarbamothioate)

- Pebulate (S-propyl butylethylcarbamothioate)

- Cycloate (S-ethyl cyclohexylethylcarbamothioate)

Comparison: S-Propyl carbamothioate is unique in its specific application as a herbicide and its biodegradation profile. Unlike some of its analogs, it exhibits a distinct pattern of microbial degradation and cross-adaptation in soils with a history of carbamothioate use . This makes it particularly effective in certain agricultural settings where other herbicides may fail due to enhanced biodegradation .

Properties

IUPAC Name |

S-propyl carbamothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-2-3-7-4(5)6/h2-3H2,1H3,(H2,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGJFUJOFBRZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506419 |

Source

|

| Record name | S-Propyl carbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-72-0 |

Source

|

| Record name | S-Propyl carbamothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)

![N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide](/img/structure/B14761478.png)

![3-Methyl-4-{(E)-[3-(trifluoromethyl)phenyl]diazenyl}-1,2-oxazol-5(4H)-one](/img/structure/B14761506.png)

![[S(R)]-N-((R)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14761508.png)